4-Bromopyridine-2-sulfonamide 4-Bromopyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1209458-42-3
VCID: VC6725124
InChI: InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
SMILES: C1=CN=C(C=C1Br)S(=O)(=O)N
Molecular Formula: C5H5BrN2O2S
Molecular Weight: 237.07

4-Bromopyridine-2-sulfonamide

CAS No.: 1209458-42-3

Cat. No.: VC6725124

Molecular Formula: C5H5BrN2O2S

Molecular Weight: 237.07

* For research use only. Not for human or veterinary use.

4-Bromopyridine-2-sulfonamide - 1209458-42-3

Specification

CAS No. 1209458-42-3
Molecular Formula C5H5BrN2O2S
Molecular Weight 237.07
IUPAC Name 4-bromopyridine-2-sulfonamide
Standard InChI InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Standard InChI Key QGRHANBDVBMOCP-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Br)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with bromine and at the 2-position with a sulfonamide group (-\text{SO}_2\text{NH}_2). The IUPAC name, 4-bromopyridine-2-sulfonamide, reflects this substitution pattern . Key structural descriptors include:

  • SMILES Notation: \text{C1=CN=C(C=C1Br)S(=O)(=O)N}

  • InChI Key: \text{QGRHANBDVBMOCP-UHFFFAOYSA-N}

The planar pyridine ring and electron-withdrawing sulfonamide group create a polarized molecular framework, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Critical computed properties include:

PropertyValueMethod/Reference
XLogP3-AA0.4XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bond Count1Cactvs 3.4.6.11
Exact Mass235.92551 DaPubChem 2.1

The moderate lipophilicity (\text{XLogP3-AA} = 0.4) suggests balanced solubility in polar and nonpolar solvents, making it amenable to diverse reaction conditions .

Synthetic Methodologies

Conventional Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines . For 4-bromopyridine-2-sulfonamide, this would involve:

  • Sulfonyl Chloride Preparation: Reacting 4-bromopyridine-2-sulfonic acid with chlorinating agents (e.g., thionyl chloride).

  • Ammonolysis: Treating the intermediate sulfonyl chloride with aqueous ammonia.

Novel Approaches from Patent Literature

A patented method (WO2004020401A1) describes synthesizing sulfonamide derivatives from alkyl-4-halophenylsulfonates . While the patent focuses on benzenesulfonamides, analogous strategies could apply to pyridine systems:

  • Reaction Conditions:

    • Substrate: Ethyl-4-bromopyridine-2-sulfonate.

    • Amine Source: Primary or secondary amines (e.g., benzylamine, piperidine).

    • Solvent: Hydrocarbons (toluene, benzene) at 80–100°C .

    • Time: 6–10 hours under nitrogen .

  • Mechanism: Nucleophilic displacement of the ethoxy group by amine, followed by ethanol elimination.

This route avoids acidic conditions, preserving acid-sensitive functional groups .

Applications in Chemical Research

Pharmaceutical Intermediate

Sulfonamides are pivotal in drug discovery, serving as protease inhibitors and receptor antagonists . While direct applications of 4-bromopyridine-2-sulfonamide remain underexplored, its structural analogs exhibit:

  • Antimicrobial Activity: Sulfonamide moieties disrupt folate synthesis in pathogens.

  • Enzyme Inhibition: Pyridine sulfonamides target carbonic anhydrases and HIV proteases .

Cross-Coupling Reactions

The bromine substituent enables participation in metal-catalyzed reactions:

  • Suzuki Coupling: Palladium-mediated aryl-aryl bond formation with boronic acids.

  • Buchwald-Hartwig Amination: Introduction of amine groups via C–N coupling .

These transformations facilitate the synthesis of biaryl and heteroaryl scaffolds for materials science .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE.
H315/H319 (Skin/Eye irritation)Wear gloves and goggles.
H335 (Respiratory irritation)Use in ventilated areas.

Future Directions and Research Gaps

  • Biological Profiling: Systematic studies on cytotoxicity, pharmacokinetics, and target engagement are needed.

  • Green Synthesis: Developing catalytic, solvent-free methods to improve atom economy.

  • Materials Science: Exploring its use in metal-organic frameworks (MOFs) or covalent organic polymers (COPs).

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